molecular formula C16H12FN3O2S B2431735 N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021135-98-7

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2431735
CAS No.: 1021135-98-7
M. Wt: 329.35
InChI Key: MAXMQDQJZHYOBN-UHFFFAOYSA-N
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Description

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a furan ring, and a fluorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 4-fluorobenzylthiol.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or proteases, thereby modulating signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(benzylthio)pyridazin-3-yl)furan-2-carboxamide
  • N-(6-((4-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
  • N-(6-((4-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Uniqueness

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to the presence of the fluorobenzylthio group, which imparts distinct electronic and steric properties. This can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-5-3-11(4-6-12)10-23-15-8-7-14(19-20-15)18-16(21)13-2-1-9-22-13/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMQDQJZHYOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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